Cas no 123229-48-1 (Dianemycin,19-de[(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy]-27-[(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy]-,[27S(2R,5S,6R)]- (9CI))

Dianemycin,19-de[(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy]-27-[(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy]-,[27S(2R,5S,6R)]- (9CI) structure
123229-48-1 structure
Product Name:Dianemycin,19-de[(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy]-27-[(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy]-,[27S(2R,5S,6R)]- (9CI)
CAS-nummer:123229-48-1
MF:C47H78O14
MW:867.113836765289
CID:189344
PubChem ID:6443965
Update Time:2025-04-19

Dianemycin,19-de[(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy]-27-[(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy]-,[27S(2R,5S,6R)]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Dianemycin,19-de[(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy]-27-[(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy]-,[27S(2R,5S,6R)]- (9CI)
    • (E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2
    • Dianemycin,19-de[(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy]-27-[(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy]-,[27
    • CP-80,219
    • CP 80219
    • Dianemycin, 19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-27-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-, (27S(2R,5S,6R))-
    • 123229-48-1
    • (E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
    • Inchi: 1S/C47H78O14/c1-24(39(50)25(2)20-27(4)43(51)52)19-26(3)40-30(7)34(49)22-45(59-40)18-17-44(11,61-45)37-15-13-28(5)47(58-37)29(6)21-36(57-47)42-31(8)41(32(9)46(53,23-48)60-42)56-38-16-14-35(54-12)33(10)55-38/h19,25-38,40-42,48-49,53H,13-18,20-23H2,1-12H3,(H,51,52)/b24-19+
    • InChI-sleutel: ZICTXPGGEUYMSS-LYBHJNIJSA-N
    • LACHT: O1C(CCC(C)C21C(C)CC(C1C(C)C(C(C)C(CO)(O)O1)OC1CCC(C(C)O1)OC)O2)C1(C)CCC2(CC(C(C)C(C(/C=C(\C)/C(C(C)CC(C(=O)O)C)=O)C)O2)O)O1

Berekende eigenschappen

  • Exacte massa: 866.53934
  • Monoisotopische massa: 866.539157
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 61
  • Aantal draaibare bindingen: 13
  • Complexiteit: 1570
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 21
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 189
  • XLogP3: 5.8

Experimentele eigenschappen

  • Dichtheid: 1.21
  • Kookpunt: 910.3°C at 760 mmHg
  • Vlampunt: 256.4°C
  • Brekindex: 1.549
  • PSA: 188.9
Aanbevolen leveranciers
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.